2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-7-5-6-14(12-15)16-8-9-17(20-19-16)24-13-18(22)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXQNTJMCKNEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, pyridazinone derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . This compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridazine Derivatives: 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine (): Replaces the sulfanyl-ethanone group with a pyrazole substituent. 2-Fluoro-2-(3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one (): Substitutes the pyridazine ring with a fluorinated ethanone backbone. Fluorination increases electronegativity and metabolic stability compared to the sulfanyl group in the target compound .
Piperidinyl Ethanone Analogues
- 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one (): Features a trifluorophenyl group and a hydroxylated piperidine ring. The trifluorophenyl group enhances binding to hydrophobic pockets in pain receptors (IC₅₀ = 12 nM), while the hydroxyl group improves water solubility (logP = 1.8 vs. 3.2 for the target compound) .
- 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (): Lacks the pyridazine and methoxyphenyl groups.
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
*Estimated via computational methods (e.g., XLogP3).
Activity Insights
- The trifluorophenyl-piperidinyl ethanone () demonstrates superior analgesic potency due to its trifluorophenyl group’s strong hydrophobic interactions and the hydroxyl group’s hydrogen-bonding capacity .
- The fluorinated ethanone () lacks a heterocyclic core, reducing steric hindrance and enabling easier synthetic modification but limiting target specificity .
Structure-Activity Relationship (SAR) Trends
- Methoxy Groups : The 3-methoxyphenyl moiety in the target compound may enhance binding to aromatic residues (e.g., tyrosine or phenylalanine) compared to unsubstituted phenyl groups .
- Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit higher polarity but reduced blood-brain barrier penetration compared to piperidine derivatives .
Biological Activity
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazine ring, a methoxyphenyl group, and a piperidine moiety, which contribute to its unique pharmacological profile.
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of certain enzymatic activities or modulation of receptor functions, thereby exerting its biological effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy.
Anti-inflammatory Activity
Research has suggested that pyridazine derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated potential anticancer effects of this compound. Similar pyridazine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved in these effects are under investigation but may include modulation of cell cycle regulators and apoptotic factors.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-(4-nitrophenyl)-1-(5-methyl-1H-pyrazol-4-yl)ethanone | Pyrazole instead of pyridazine | Anticancer | Different heterocyclic ring |
| 2-{[(6-methoxypyridin-3-yl)sulfamoyl]thiophen-2-yl}acetic acid | Sulfamoyl group | Antimicrobial | Contains a sulfamoyl moiety |
| 1-(4-nitrophenyl)-2-(3-methoxyphenyl)ethanone | Similar phenolic structure | Cytotoxicity | Lacks sulfanyl linkage |
This table highlights how the unique structural features of this compound may confer distinct biological properties compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study on pyridazine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the substituents can enhance antimicrobial efficacy.
- Anti-inflammatory Effects : Research indicated that certain pyridazine derivatives significantly reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
- Anticancer Potential : In vitro studies demonstrated that some pyridazine compounds inhibited the growth of cancer cell lines such as MCF-7 and HeLa, indicating potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
